3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis The synthesis of pyrazole derivatives, including compounds similar to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, often involves regiospecific cyclocondensation reactions. These processes utilize three-carbon synthons for efficient synthesis of five and six-membered heterocycles, with variations to introduce different functional groups, such as the methylthio group (Mahata et al., 2003). Another approach involves a four-component condensation reaction, showcasing the diversity in synthetic pathways for constructing complex pyrazole frameworks (Rahmati et al., 2013).
Molecular Structure Analysis Experimental and computational methods provide insights into the molecular structure of pyrazole derivatives. Spectroscopic studies such as IR, NMR, HRMS, and X-ray crystallography, alongside computational approaches like DFT and HF methods, are crucial for confirming the molecular geometry, vibrational frequencies, and electronic properties of these compounds (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties Pyrazole derivatives undergo various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds with potential bioactive properties. These reactions often involve coupling processes, cycloaromatization, and reactions with bifunctional heteronucleophiles to introduce different substituents and functionalities into the pyrazole core (Lipin et al., 2020).
Physical Properties Analysis The physical properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. These properties are typically characterized using techniques like X-ray crystallography, which provides detailed information on the molecular and supramolecular architecture of the compound (Portilla et al., 2007).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and functional group behavior, are fundamental for understanding the compound's potential applications. Studies on related pyrazole derivatives reveal insights into their reaction mechanisms, nucleophilic and electrophilic sites, and interactions with various reagents, highlighting the versatility of pyrazole compounds in synthetic chemistry (Yu et al., 2014).
Scientific Research Applications
Synthesis of Pyrazole-4-carbonitrile Derivatives :
- Facile synthetic approaches have been developed for a new series of pyrazole-4-carbonitrile derivatives, which have potential applications in various chemical and pharmaceutical fields (Ali, Ragab, Abdelghafar, & Farag, 2016).
Formation of New Fused Pyrimidines :
- Reactions with 2-methylthiopyrimidines have led to the synthesis of new fused pyrimidines, showcasing the versatility of pyrazole-4-carbonitrile compounds in creating complex molecular structures (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Corrosion Inhibition and Adsorption Properties :
- Certain derivatives have shown significant potential in corrosion inhibition and adsorption properties on C-steel surfaces in acidic environments (Abdel Hameed et al., 2020).
Synthesis of Alkanones and Alkylpyrazole-4-Carbonitriles :
- Novel methods have been developed for the synthesis of alkylpyrazole-4-carbonitriles, indicating their importance in creating new chemical entities with potential biological activities (Mcfadden & Huppatz, 1991).
Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles :
- Efficient synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles has been achieved through a one-pot, four-component condensation reaction, highlighting the compound's utility in complex organic syntheses (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Photophysical and Quantum Chemical Analysis :
- The geometrical isomers of biologically significant pyrazoline derivatives have been analyzed for their unique solvatochromic response and encapsulation within nanocavities, demonstrating the compound's relevance in photophysical and quantum chemical studies (Mati et al., 2012).
Crystal Structure and Mechanistic Investigation :
- The crystal structure and reaction mechanism of pyrazole-3-carbonitrile with unsaturated carbonyl compounds have been investigated, contributing to the understanding of its chemical behavior (Liu, Chen, Sun, & Wu, 2013).
properties
IUPAC Name |
3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-15-11-9(7-12)8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSTMSXZWGURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C=C1C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381300 | |
Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
175203-46-0 | |
Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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